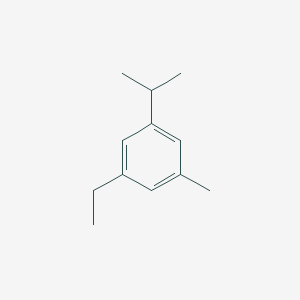

1-Ethyl-3-methyl-5-(propan-2-yl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

22582-99-6 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1-ethyl-3-methyl-5-propan-2-ylbenzene |

InChI |

InChI=1S/C12H18/c1-5-11-6-10(4)7-12(8-11)9(2)3/h6-9H,5H2,1-4H3 |

InChI Key |

WJRBZQOLOBDJTL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)C)C(C)C |

Origin of Product |

United States |

Retrosynthetic Analysis and Synthetic Methodologies for 1 Ethyl 3 Methyl 5 Propan 2 Yl Benzene

Strategic Disconnections and Precursor Identification in Synthetic Planning

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-ethyl-3-methyl-5-(propan-2-yl)benzene, the primary disconnections involve the carbon-carbon bonds between the benzene (B151609) ring and its alkyl substituents. The three alkyl groups—ethyl, methyl, and isopropyl—are all ortho, para-directing activators in electrophilic aromatic substitution reactions. This directing effect is a crucial consideration in planning the forward synthesis to achieve the desired 1,3,5-substitution pattern.

Several retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the isopropyl group. This leads to 1-ethyl-3-methylbenzene (m-ethyltoluene) as a key intermediate. The forward reaction would involve the isopropylation of m-ethyltoluene.

Pathway B: Disconnection of the ethyl group. This pathway identifies 1-methyl-3-(propan-2-yl)benzene (m-cymene) as the precursor, which would then be subjected to an ethylation reaction.

Pathway C: Disconnection of the methyl group. This suggests 1-ethyl-3-(propan-2-yl)benzene as an intermediate, which is less common as a starting material.

Pathway D: Stepwise construction from a simpler benzene derivative. This approach would involve the sequential introduction of the three alkyl groups onto a benzene or toluene (B28343) ring.

Considering the directing effects of the alkyl groups, starting with a 1,3-disubstituted benzene derivative like m-xylene (B151644) or m-ethyltoluene and introducing the third group appears to be a plausible strategy. The challenge lies in controlling the regioselectivity of the final alkylation step to favor the desired 1,3,5-isomer over other possible products.

| Disconnection Strategy | Key Precursor | Forward Synthetic Step |

| Isopropyl group disconnection | 1-Ethyl-3-methylbenzene | Isopropylation |

| Ethyl group disconnection | 1-Methyl-3-(propan-2-yl)benzene | Ethylation |

| Sequential alkylation | m-Xylene | Ethylation/Isopropylation |

Direct Synthesis Approaches to this compound

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps from readily available starting materials.

Friedel-Crafts alkylation is a fundamental method for introducing alkyl groups onto an aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). chemguide.co.ukmt.com

A potential direct approach is the Friedel-Crafts alkylation of a disubstituted benzene. For instance, the isopropylation of 1-ethyl-3-methylbenzene could be attempted. The two existing alkyl groups are ortho, para-directing. In 1-ethyl-3-methylbenzene, the positions ortho to the methyl group are 2 and 6, and the position para is 4. The positions ortho to the ethyl group are 2 and 6, and the position para is 4. The position 5 is sterically the most accessible for an incoming electrophile. Therefore, isopropylation of 1-ethyl-3-methylbenzene could potentially yield the desired this compound.

However, Friedel-Crafts alkylations are often plagued by several limitations, including polyalkylation, where the product is more reactive than the starting material, and carbocation rearrangements. libretexts.orglibretexts.org In the case of isopropylation, the secondary carbocation is relatively stable, minimizing rearrangement issues. Polyalkylation can be a significant side reaction, as the introduction of an additional activating alkyl group makes the product more susceptible to further alkylation.

Table of Potential Friedel-Crafts Alkylation Reactions:

| Starting Material | Alkylating Agent | Catalyst | Potential Product |

|---|---|---|---|

| 1-Ethyl-3-methylbenzene | Isopropyl chloride | AlCl₃ | This compound |

| 1-Methyl-3-(propan-2-yl)benzene | Ethyl chloride | AlCl₃ | This compound |

To overcome the limitations of direct alkylation, a two-step acylation-reduction sequence is often employed. chemistrysteps.com Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. chemguide.co.ukdocbrown.info The resulting ketone is then reduced to the corresponding alkyl group.

This strategy offers better control as the acyl group is a deactivating meta-director, which prevents polyacylation. libretexts.org For the synthesis of this compound, one could envision the acylation of 1-ethyl-3-methylbenzene with propanoyl chloride, followed by reduction. The methyl and ethyl groups would direct the acylation primarily to the 4- and 6-positions. The steric hindrance at the 2-position would likely disfavor substitution there. Acylation at the 5-position is not electronically favored. Therefore, achieving the desired 1,3,5-substitution pattern through this method on a 1,3-disubstituted ring is challenging.

A more plausible approach would be to start with a precursor that can direct the acyl group to the desired position. For example, starting with 1,3,5-trimethylbenzene (mesitylene), one could perform a Friedel-Crafts acylation, followed by selective modifications of the methyl groups.

Reduction Methods for Aryl Ketones:

| Reduction Method | Reagents | Conditions |

|---|---|---|

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), HCl | Reflux |

| Wolff-Kishner Reduction | Hydrazine (B178648) (N₂H₄), KOH | High temperature |

Modern cross-coupling reactions provide powerful tools for the regioselective formation of carbon-carbon bonds. While less direct for introducing simple alkyl groups, they can be employed in multi-step syntheses of complex aromatic compounds. For instance, a suitably functionalized benzene ring, such as a halogenated derivative, could undergo a Kumada or Suzuki-Miyaura coupling reaction with an appropriate organometallic reagent.

For example, 1-bromo-3-ethyl-5-methylbenzene could be coupled with an isopropyl Grignard reagent in a Kumada coupling or with isopropylboronic acid in a Suzuki-Miyaura coupling. This approach offers high regioselectivity but requires the synthesis of the halogenated precursor.

Multi-Step Synthetic Pathways to this compound Analogs

Given the challenges of direct, single-step syntheses for achieving the specific 1,3,5-trialkyl substitution pattern, multi-step pathways are often necessary. These routes allow for greater control over the introduction of each substituent.

A sequential functionalization strategy involves the stepwise introduction of the alkyl groups, often interspersed with functional group manipulations to control the regioselectivity of subsequent steps.

A plausible multi-step synthesis could start from m-xylene (1,3-dimethylbenzene). The two methyl groups are ortho, para-directing and activating. Friedel-Crafts acylation of m-xylene with acetyl chloride would likely yield 2,4-dimethylacetophenone as the major product. This can then be used to build the desired structure.

An alternative, more controlled synthesis could start from a precursor where the 1,3,5-substitution pattern is already established or easily accessible. For example, the cyclotrimerization of certain alkynes can lead to 1,3,5-substituted benzenes. nih.gov

A hypothetical multi-step pathway could be:

Start with m-cresol (B1676322) (3-methylphenol): The hydroxyl group is a strong ortho, para-director.

Friedel-Crafts alkylation: Introduction of an ethyl group, likely directed to the para position to the hydroxyl group, yielding 5-ethyl-3-methylphenol.

Introduction of the isopropyl group: This would be directed by the hydroxyl and existing alkyl groups.

Removal of the hydroxyl group: This can be achieved through a variety of methods, such as conversion to a triflate followed by reduction.

A documented synthesis of the related compound 1-ethyl-3-methylbenzene starts from m-cresol, which is hydrogenated to m-methylcyclohexanone, followed by reaction with ethylmagnesium bromide, dehydration, and dehydrogenation. unt.edu This highlights the utility of starting with functionalized rings and performing transformations to achieve the desired alkyl substitution.

Regioselective Synthesis via Steric and Electronic Control

The regioselectivity of the synthesis of this compound is governed by both electronic and steric effects during the electrophilic aromatic substitution reactions. nih.govyoutube.com Alkyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.org

In a disubstituted benzene ring, the directing effects of the two groups must be considered. If the directing effects of the two groups reinforce each other, the regioselectivity is high. If they oppose each other, a mixture of products may be obtained.

For the synthesis of this compound, a potential strategy would be to start with a meta-disubstituted benzene to favor the formation of the 1,3,5-trisubstituted product. For instance, starting with m-xylene (1,3-dimethylbenzene) and introducing the ethyl or isopropyl group would likely lead to a mixture of isomers.

A more controlled approach could involve a sequence of reactions that leverages blocking groups or specific catalysts to achieve the desired regiochemistry. Steric hindrance can also play a significant role in directing the substitution to the less hindered position. youtube.com For example, the bulky isopropyl group might favor the introduction of a subsequent alkyl group at the para position rather than the more sterically hindered ortho positions.

| Starting Material | Reagent | Potential Major Products | Controlling Factors |

| 1,3-dimethylbenzene | Chloroethane, AlCl₃ | 1-Ethyl-2,4-dimethylbenzene, 1-Ethyl-3,5-dimethylbenzene | Electronic (ortho, para-directing), Steric |

| 1-Ethyl-3-methylbenzene | 2-Chloropropane, AlCl₃ | 1-Ethyl-3-methyl-4-(propan-2-yl)benzene, 1-Ethyl-3-methyl-6-(propan-2-yl)benzene, this compound | Electronic, Steric |

| Toluene | 2-Chloropropane, AlCl₃ | 1-Methyl-2-(propan-2-yl)benzene, 1-Methyl-4-(propan-2-yl)benzene | Electronic, Steric |

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the synthesis of alkylated aromatic compounds, with both heterogeneous and homogeneous catalysts being employed to improve reaction efficiency and selectivity. osti.gov

Heterogeneous Catalysis in Alkylation Processes

Heterogeneous catalysts, particularly zeolites, have gained prominence in industrial alkylation processes due to their shape-selectivity, reusability, and reduced environmental impact compared to traditional homogeneous catalysts like AlCl₃. mdpi.comboisestate.edueurekaselect.com Zeolites are microporous aluminosilicates with well-defined pore structures that can influence the regioselectivity of a reaction by allowing only certain isomers to form within their pores. acs.orgscispace.com

For the synthesis of this compound, the use of a shape-selective zeolite catalyst could potentially favor the formation of the meta-substituted product by sterically hindering the formation of ortho and para isomers. The choice of zeolite with an appropriate pore size would be critical. For example, zeolites like ZSM-5 are known for their shape-selective properties in various aromatic alkylation reactions. researchgate.netnih.gov The reaction conditions, such as temperature and pressure, would also need to be optimized to maximize the yield of the desired product. researchgate.netetsu.edu

| Catalyst Type | Advantages | Disadvantages | Potential Application in Synthesis |

| Zeolites (e.g., ZSM-5, Zeolite Y) | Shape-selectivity, reusability, reduced waste | Can be deactivated by coking, may require higher temperatures | Directing the final alkylation step to the meta position. |

| Acid-activated clays | Low cost, high activity | Lower selectivity compared to zeolites | General alkylation steps where high selectivity is not critical. |

| Sulfated metal oxides | High acidity and activity | Can be sensitive to poisons | Alkylation with less reactive agents. |

Homogeneous Catalysis for Selective Transformations

Traditional Friedel-Crafts alkylations often utilize homogeneous Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). nih.govchemguide.co.uk These catalysts are highly active but can suffer from drawbacks such as being required in stoichiometric amounts, difficulty in separation from the product mixture, and the generation of corrosive and environmentally harmful waste. beilstein-journals.org

In the context of synthesizing this compound, a homogeneous catalyst would be effective in promoting the alkylation steps. However, controlling the regioselectivity to obtain the 1,3,5-isomer would remain a challenge due to the ortho-, para-directing nature of the alkyl groups. Over-alkylation is another common side reaction with highly active homogeneous catalysts. libretexts.org

Modern advancements in homogeneous catalysis include the development of more selective and recyclable catalysts, such as certain metal triflates, which can offer better control over the reaction.

Biocatalytic Considerations in Aromatic Compound Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmental compatibility. nih.govlongdom.org While the direct biocatalytic synthesis of a specific hydrocarbon like this compound is not established, enzymes are used in the synthesis of various functionalized aromatic compounds. nih.govmdpi.com

For instance, engineered enzymes could potentially be used to selectively hydroxylate an aromatic precursor, which could then be further modified chemically. Alkyltransferases are enzymes that can transfer alkyl groups, and while their natural substrates are typically more complex biomolecules, protein engineering efforts are expanding their synthetic utility. elsevierpure.com The application of biocatalysis to the synthesis of simple alkylated benzenes is still an emerging area of research.

Green Chemistry Principles in the Design of Synthetic Routes for this compound

Green chemistry principles aim to design chemical processes that are environmentally benign. scranton.edu For the synthesis of this compound, these principles can be applied to various aspects of the synthetic route.

Solvent-Free Reactions and Alternative Reaction Media

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. myttex.net Traditional Friedel-Crafts reactions often use halogenated solvents, which are environmentally problematic. Performing these reactions under solvent-free conditions is a desirable alternative. rsc.org This can be achieved by using one of the reactants in excess to act as the solvent or by running the reaction at a temperature where the reactants are molten.

Solvent-free alkylations can lead to higher reaction rates and, in some cases, improved selectivity. rsc.org The use of solid acid catalysts like zeolites is particularly amenable to solvent-free conditions.

Alternative, greener solvents could also be considered. For example, ionic liquids have been explored as recyclable reaction media for Friedel-Crafts alkylations. Supercritical fluids, such as carbon dioxide, represent another environmentally friendly solvent alternative.

Atom Economy and E-Factor Analysis in Synthetic Efficiency

The efficiency of a chemical synthesis is increasingly evaluated through green chemistry metrics, which assess the environmental impact of a reaction. Among the most significant of these are atom economy and the Environmental Factor (E-Factor). These metrics provide a quantitative measure of how efficiently reactants are converted into the desired product and the amount of waste generated in the process.

Atom Economy

Proposed by Barry Trost, atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. kccollege.ac.in It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. youtube.com An ideal reaction would have an atom economy of 100%, where all atoms from the reactants are incorporated into the final product. york.ac.uklibretexts.org

A hypothetical three-step synthesis could be:

Friedel-Crafts Alkylation: Isopropylation of m-xylene to form 1,3-dimethyl-5-(propan-2-yl)benzene.

Friedel-Crafts Acylation: Acylation of 1,3-dimethyl-5-(propan-2-yl)benzene to introduce an acetyl group.

Clemmensen Reduction: Reduction of the acetyl group to an ethyl group to yield the final product.

The following interactive data table provides a hypothetical atom economy analysis for this proposed synthesis.

| Step | Reaction | Molecular Weight of Desired Product ( g/mol ) | Sum of Molecular Weights of Reactants ( g/mol ) | Atom Economy (%) |

| 1 | Isopropylation of m-xylene | 148.25 | 106.17 (m-xylene) + 78.50 (2-chloropropane) = 184.67 | 80.28 |

| 2 | Friedel-Crafts Acylation | 190.29 | 148.25 + 78.50 (acetyl chloride) = 226.75 | 83.92 |

| 3 | Clemmensen Reduction | 176.30 | 190.29 + 130.76 (2x Zn) + 145.84 (4x HCl) = 466.89 | 37.76 |

| Overall | 25.65 |

E-Factor (Environmental Factor)

Developed by Roger Sheldon, the E-Factor is a more comprehensive metric that considers the total amount of waste generated in a chemical process. chembam.com It is defined as the ratio of the mass of waste to the mass of the desired product. A lower E-Factor signifies a more environmentally friendly process with less waste generation. chembam.comrsc.org The ideal E-factor is 0. libretexts.org Unlike atom economy, the E-Factor takes into account reaction yield, byproducts, solvent losses, and unrecovered catalysts. libretexts.org

The E-Factor for different sectors of the chemical industry varies significantly, with the pharmaceutical industry historically having higher E-Factors due to complex, multi-step syntheses. libretexts.orggreenchemistry-toolkit.org

For our hypothetical synthesis of this compound, a detailed E-Factor analysis would require experimental data on yields, solvent usage, and waste from workup procedures. However, we can construct a hypothetical scenario to demonstrate its calculation.

The following interactive data table presents a hypothetical E-Factor analysis for the proposed synthesis, assuming certain yields and waste generation.

| Step | Assumed Yield (%) | Mass of Product (kg) | Mass of Reactants (kg) | Mass of Solvents and Reagents (kg) | Mass of Waste (kg) | E-Factor |

| 1 | 85 | 100 | 124.5 | 500 | 524.5 | 5.25 |

| 2 | 90 | 121.6 | 109.4 | 600 | 587.8 | 4.83 |

| 3 | 80 | 116.8 | 249.2 | 700 | 832.4 | 7.13 |

| Overall | 61.2 | 100 | ~483.1 | ~1800 | ~2183.1 | ~21.83 |

Note: This is a simplified and hypothetical analysis. In a real-world scenario, the E-Factor calculation would be more complex, accounting for all material inputs and outputs.

These analyses highlight that while a reaction may have a reasonable atom economy, the E-Factor can reveal significant waste generation, emphasizing the importance of both metrics in assessing the greenness of a synthetic process.

Process Optimization and Scale-Up Methodologies in Laboratory and Pilot Studies

The transition of a synthetic route from a laboratory-scale procedure to a pilot plant and ultimately to large-scale industrial production is a complex process that requires careful optimization of various parameters to ensure safety, efficiency, and economic viability. catsci.com The scale-up of the synthesis of this compound would involve a multidisciplinary approach, integrating chemical engineering principles with organic chemistry. researchgate.net

Laboratory-Scale Optimization

Before any scale-up is considered, the synthetic process is first optimized on a laboratory scale. This involves a systematic investigation of reaction parameters to maximize yield and minimize impurities. Key parameters for the proposed Friedel-Crafts-based synthesis would include:

Catalyst Selection and Loading: While aluminum chloride (AlCl₃) is a traditional catalyst for Friedel-Crafts reactions, its use on a large scale presents challenges due to its hygroscopic nature and the generation of acidic waste streams. researchgate.netnih.gov Laboratory studies would explore alternative, more environmentally benign catalysts such as zeolites or other solid acids that can be more easily recovered and reused. nih.gov The optimal catalyst loading would be determined to achieve a high reaction rate without promoting side reactions.

Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity. Optimization studies would screen various solvents to find one that offers good solubility for the reactants, is inert under the reaction conditions, and is easily recoverable.

Temperature and Reaction Time: The effect of temperature on the reaction rate and product distribution would be thoroughly investigated. acs.org An optimal temperature profile would be developed to ensure a reasonable reaction time while minimizing the formation of byproducts. Continuous monitoring of the reaction progress would help in determining the optimal reaction time.

Reactant Stoichiometry: The molar ratio of the reactants would be optimized to ensure complete conversion of the limiting reagent and to minimize the amount of unreacted starting materials that would need to be separated from the product.

Pilot Plant Studies

Once the process is optimized in the laboratory, it is typically scaled up to a pilot plant. A pilot plant serves as an intermediate step between the lab and full-scale production, allowing for the identification and resolution of potential scale-up issues. pharmaguideline.com Key considerations at this stage include:

Heat Transfer and Mass Transfer: Exothermic reactions like Friedel-Crafts alkylation and acylation can generate significant heat. catsci.com As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. researchgate.net Pilot plant studies are crucial for designing effective heat exchange systems to maintain optimal reaction temperatures and prevent thermal runaways. researchgate.net Efficient mixing is also critical to ensure uniform temperature and concentration throughout the reactor, which can be a challenge in larger vessels. senieer.com

Reactor Design: The choice of reactor is a critical decision. For the synthesis of alkylbenzenes, both batch and continuous flow reactors could be considered. ums.ac.idopenpr.com Pilot plant trials would help in determining the most suitable reactor type and its optimal design parameters.

Process Control and Automation: Pilot plants are typically equipped with advanced process control systems to monitor and regulate key parameters such as temperature, pressure, and reactant flow rates. This allows for the development of a robust and reproducible manufacturing process.

Downstream Processing: The purification of the final product on a larger scale requires the development of efficient and scalable downstream processes, such as distillation, crystallization, and chromatography. Pilot plant studies provide valuable data for the design of these purification units. openpr.com

The following table summarizes some of the key parameters that would be investigated and optimized during the laboratory and pilot plant studies for the synthesis of this compound.

| Parameter | Laboratory-Scale Focus | Pilot Plant-Scale Focus |

| Reaction Kinetics | Determination of rate laws, activation energy, and reaction order. | Validation of kinetic models under process conditions. |

| Thermodynamics | Measurement of reaction enthalpy and identification of exotherms. | Design of heat management systems and emergency relief systems. |

| Catalyst Performance | Screening for activity, selectivity, and stability. | Long-term catalyst stability, deactivation, and regeneration studies. |

| Mixing Efficiency | Optimization of stirring speed and impeller design for homogenous reaction. | Study of mass transfer limitations and design of industrial-scale mixers. |

| Product Purity | Identification and characterization of impurities. | Development of scalable purification strategies and setting product specifications. |

| Safety Analysis | Small-scale hazard assessment. | Comprehensive process hazard analysis (PHA) and HAZOP studies. |

Successful process optimization and scale-up from laboratory to pilot plant are essential for the development of a safe, efficient, and economically viable industrial process for the production of this compound.

Mechanistic Investigations of 1 Ethyl 3 Methyl 5 Propan 2 Yl Benzene Reactivity

Electrophilic Aromatic Substitution Reactions on 1-Ethyl-3-methyl-5-(propan-2-yl)benzene

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene (B151609) chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and orientation of this substitution on this compound are profoundly influenced by the existing alkyl groups.

The ethyl, methyl, and isopropyl groups on the benzene ring are all classified as activating, ortho-para directing substituents. libretexts.org This directing effect stems from two primary electronic contributions:

Inductive Effect: Alkyl groups are electron-donating through the sigma bond framework (a positive inductive effect, +I). This donation of electron density increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself.

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the alkyl groups into the pi system of the benzene ring. This resonance-like effect further enriches the electron density at the ortho and para positions relative to the meta positions.

In the case of this compound, all three alkyl groups are situated meta to each other. This arrangement means that the ortho and para positions relative to each alkyl group are the remaining unsubstituted carbons of the ring. Consequently, electrophilic attack is strongly directed to the 2, 4, and 6 positions.

Steric hindrance can also play a significant role in the regioselectivity of EAS reactions. The isopropyl group is bulkier than the ethyl group, which in turn is bulkier than the methyl group. This steric bulk can disfavor substitution at the positions ortho to the larger alkyl groups. For instance, in the nitration of tert-butylbenzene (B1681246), the para product is favored over the ortho product due to the steric hindrance of the bulky tert-butyl group. libretexts.org A similar effect would be expected for this compound, where electrophilic attack might be sterically hindered at the positions adjacent to the isopropyl and ethyl groups, potentially favoring substitution at the position ortho to the methyl group.

| Substrate | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |

|---|---|---|---|

| Toluene (B28343) | 58.5 | 4.5 | 37.0 |

| tert-Butylbenzene | 16 | 8 | 75 |

The mechanism of EAS generally proceeds through a two-step process involving the formation of a carbocation intermediate known as an arenium ion or sigma complex. The first step, the attack of the electrophile on the aromatic ring to form the arenium ion, is typically the rate-determining step. The stability of this carbocation intermediate is a key factor in determining the reaction rate.

The thermodynamic stability of the arenium ion is enhanced by the presence of electron-donating alkyl groups, which can delocalize the positive charge through induction and hyperconjugation. libretexts.orglibretexts.org When an electrophile attacks at a position ortho or para to an alkyl group, one of the resonance structures of the arenium ion places the positive charge on the carbon atom bearing the alkyl substituent. This tertiary carbocation is more stable than the secondary carbocations formed during meta attack. libretexts.org This difference in carbocation stability is the underlying thermodynamic reason for the observed ortho-para regioselectivity.

| Substrate | Relative Rate |

|---|---|

| Benzene | 1 |

| Toluene | 25 |

| m-Xylene (B151644) | ~300 |

| Mesitylene (1,3,5-trimethylbenzene) | ~18,500 |

This table illustrates the activating effect of multiple alkyl substituents on the rate of electrophilic nitration. The reactivity of this compound is expected to be high due to the presence of three activating alkyl groups. rsc.orgnih.gov

Side-Chain Reactivity and Functional Group Transformations of this compound

The alkyl side chains of this compound are also sites of chemical reactivity, particularly at the benzylic positions—the carbon atoms directly attached to the aromatic ring. These positions are activated by the adjacent benzene ring, which can stabilize radical and carbocationic intermediates through resonance.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, can oxidize the alkyl side chains of this compound. libretexts.org A crucial requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. unizin.org Since the ethyl, methyl, and isopropyl groups all possess benzylic hydrogens, they are all susceptible to oxidation.

The reaction typically proceeds to completion, converting the entire alkyl side chain into a carboxylic acid group (-COOH). youtube.com Therefore, the exhaustive oxidation of this compound would yield 1,3,5-benzenetricarboxylic acid. The mechanism of this oxidation is complex and is believed to involve the formation of benzylic radical intermediates. unizin.org

Selective oxidation of one alkyl group over another can be challenging. However, the relative reactivity of benzylic C-H bonds towards hydrogen atom abstraction by radicals generally follows the order: tertiary > secondary > primary. This suggests that the isopropyl group, with its tertiary benzylic hydrogen, might be more susceptible to initial radical attack than the ethyl (secondary) or methyl (primary) groups under certain conditions. Studies on the oxidation of n-propylbenzene versus isopropylbenzene have been used to probe the selectivity of radical attack on benzylic hydrogens. psu.edu

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| Toluene | KMnO₄, H₂O, heat | Benzoic acid |

| Ethylbenzene | KMnO₄, H₂O, heat | Benzoic acid |

| Isopropylbenzene (Cumene) | KMnO₄, H₂O, heat | Benzoic acid |

| This compound | KMnO₄, H₂O, heat (exhaustive) | 1,3,5-Benzenetricarboxylic acid |

This table shows the typical outcome of vigorous benzylic oxidation, where the entire alkyl side chain is converted to a carboxylic acid group, provided a benzylic hydrogen is present. youtube.comyoutube.com

The aromatic ring of this compound is generally resistant to reduction under mild conditions. However, it can be reduced to the corresponding cyclohexane (B81311) derivative, 1-ethyl-3-methyl-5-(propan-2-yl)cyclohexane, via catalytic hydrogenation at high pressures and temperatures, often using catalysts such as rhodium on carbon.

More commonly, reduction reactions are employed to transform functional groups that may have been introduced onto the side chains or the ring. For instance, if an acyl group were introduced via Friedel-Crafts acylation, it could be reduced to an alkyl group. Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method involves the use of zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is particularly effective for reducing aryl ketones but is unsuitable for substrates that are sensitive to strongly acidic conditions. vedantu.comstackexchange.com

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. It is a complementary method to the Clemmensen reduction, suitable for compounds that are sensitive to acid but stable in strong base. wikipedia.org

These reductions are often used in a two-step sequence following Friedel-Crafts acylation to synthesize alkylbenzenes that cannot be prepared directly by Friedel-Crafts alkylation due to carbocation rearrangements.

| Method | Reagents | Conditions | Substrate Compatibility |

|---|---|---|---|

| Clemmensen Reduction | Zn(Hg), conc. HCl | Strongly acidic | Unsuitable for acid-sensitive compounds |

| Wolff-Kishner Reduction | N₂H₄, KOH, heat | Strongly basic, high temperature | Unsuitable for base-sensitive or sterically hindered compounds |

This table compares the conditions and applications of two common methods for reducing carbonyl groups to methylene (B1212753) groups, a useful transformation in the synthesis of alkylbenzenes. vedantu.comvedantu.com

The benzylic C-H bonds in this compound are weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzylic radical. This makes the side chains susceptible to free radical reactions, most notably benzylic halogenation.

Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. organicchemistrytutor.comwikipedia.org The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a source of bromine to form the benzylic bromide and regenerate a bromine radical.

The selectivity of radical halogenation depends on the stability of the intermediate radical. The order of stability for carbon radicals is tertiary > secondary > primary. nih.gov Therefore, in this compound, the tertiary benzylic hydrogen on the isopropyl group is expected to be the most readily abstracted, followed by the secondary benzylic hydrogens on the ethyl group, and lastly the primary hydrogens on the methyl group. This would lead to a preference for bromination at the isopropyl side chain.

| Radical Type | Example | Relative Stability |

|---|---|---|

| Methyl | •CH₃ | Least Stable |

| Primary | CH₃CH₂• | |

| Secondary | (CH₃)₂CH• | |

| Tertiary | (CH₃)₃C• | Most Stable |

| Benzylic | C₆H₅CH₂• | Highly Stabilized by Resonance |

This table illustrates the general trend in carbon radical stability, which governs the selectivity of radical reactions such as benzylic halogenation. Benzylic radicals are particularly stable due to resonance delocalization of the unpaired electron into the aromatic ring. nih.gov

Acid-Base Chemistry of this compound Derivatives

The acid-base properties of derivatives of this compound are dictated by the electronic effects of the alkyl substituents on the aromatic ring. The ethyl, methyl, and isopropyl groups are all classified as electron-donating groups (EDGs) through an inductive effect. libretexts.orglibretexts.orgreddit.com This electron-donating nature has a significant influence on the acidity and basicity of functional groups attached to the benzene ring.

In the absence of direct experimental data for derivatives of this compound, the principles of its acid-base chemistry can be effectively understood by examining derivatives of the closely related and well-studied isomer, p-cymene (B1678584) (1-methyl-4-(propan-2-yl)benzene). nih.gov The collective electron-donating influence of the three alkyl groups in this compound is expected to be more pronounced than that of the two alkyl groups in p-cymene.

When a hydroxyl (-OH) group is attached to the benzene ring of this compound, the resulting phenolic derivative will exhibit weak acidity. iitk.ac.inlibretexts.org The acidity of phenols is attributed to the resonance stabilization of the corresponding phenoxide ion formed upon deprotonation. libretexts.org However, the presence of electron-donating alkyl groups on the ring destabilizes the phenoxide anion by increasing the electron density on the negatively charged oxygen atom. iitk.ac.in This destabilization makes the proton removal less favorable, resulting in a weaker acid (i.e., a higher pKa value).

The influence of alkyl substituents on the acidity of phenols is evident in the pKa values of thymol (B1683141) and carvacrol (B1668589), which are phenolic derivatives of p-cymene. nih.govresearchgate.net Thymol (2-isopropyl-5-methylphenol) and its isomer carvacrol (5-isopropyl-2-methylphenol) are more weakly acidic than phenol (B47542) itself due to the presence of the electron-donating methyl and isopropyl groups. Given that this compound possesses three electron-donating alkyl groups, its phenolic derivatives are anticipated to be even less acidic than thymol and carvacrol.

| Compound | Structure | pKa |

|---|---|---|

| Phenol | C6H5OH | 10.0 |

| Thymol | (CH3)2CHC6H3(CH3)OH | 10.6 |

| Carvacrol | CH3C6H3(OH)CH(CH3)2 | 10.2 |

This interactive table allows for sorting and filtering of the data.

Conversely, the electron-donating nature of the ethyl, methyl, and isopropyl groups enhances the basicity of anilino derivatives of this compound. In aniline (B41778), the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, which reduces its availability to accept a proton and thus decreases its basicity compared to aliphatic amines. libretexts.orglibretexts.org

The presence of electron-donating alkyl groups on the benzene ring counteracts this effect to some extent. By pushing electron density into the ring, the alkyl groups increase the electron density on the nitrogen atom of the amino group. libretexts.org This increased electron density makes the lone pair more available for protonation, thereby increasing the basicity of the aniline derivative. libretexts.org Consequently, anilino derivatives of this compound are expected to be more basic than aniline itself. The cumulative electron-donating effect of the three alkyl groups would likely result in a higher basicity compared to anilines with fewer or smaller alkyl substituents.

Theoretical and Computational Chemistry Studies of 1 Ethyl 3 Methyl 5 Propan 2 Yl Benzene

Quantum Chemical Calculations of Electronic Structure for 1-Ethyl-3-methyl-5-(propan-2-yl)benzene

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties. Methods like Density Functional Theory (DFT) are frequently employed to calculate the electronic structure of organic molecules with high accuracy.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each orbital having a specific energy level. The most critical orbitals for understanding chemical reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For an aromatic compound like this compound, the HOMO is typically associated with the π-electrons of the benzene (B151609) ring, which are the most accessible for donation. The LUMO is usually a π-antibonding orbital of the same ring system. While specific DFT calculations for this compound are not widely published, data from analogous compounds like cymene (isopropyltoluene) can provide insight. DFT calculations on cymene isomers show HOMO-LUMO gaps are influenced by factors like the solvent environment. researchgate.net For the target molecule, the HOMO-LUMO gap would quantify its reactivity relative to other aromatic hydrocarbons.

| Concept | Description | Predicted Relevance for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. Its energy level correlates with the potential to donate electrons. | Associated with the π-system of the benzene ring; involved in electrophilic aromatic substitution reactions. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. Its energy level correlates with the potential to accept electrons. | A π-antibonding orbital of the benzene ring; involved in reactions where the molecule acts as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net | Determines the molecule's overall reactivity. Alkyl substitution on the benzene ring influences this gap. |

The distribution of electron density in a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) map is a computational visualization that illustrates the charge distribution on the surface of a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are prone to attack by electrophiles. Conversely, regions of positive potential, colored blue, are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP would show a significant region of negative potential above and below the plane of the aromatic ring, corresponding to the high density of π-electrons. This electron-rich character makes the ring the primary site for electrophilic attack. The alkyl groups (ethyl, methyl, and isopropyl) would be shown as regions of relatively neutral or slightly positive potential, as the hydrogen atoms are less electronegative than the carbon atoms to which they are attached.

Molecular Dynamics Simulations of this compound Conformational Space

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and flexibility. acs.orgrsc.org An MD simulation calculates the forces between atoms and uses these forces to predict their subsequent motions, allowing for the exploration of the molecule's accessible conformations, often referred to as its conformational space.

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, rotations can occur around the single bonds connecting each of the three alkyl groups to the benzene ring.

The energy required to rotate around a particular bond is known as the rotational barrier. These barriers arise from steric hindrance (repulsion between bulky groups) and electronic effects. Computational studies on related molecules like 1,3,5-triethylbenzene (B86046) have shown that steric interactions between adjacent ethyl groups can lead to a "gearing" effect, where the groups interlock and rotate in a correlated fashion, favoring conformations where the substituents point to the same face of the central ring. beilstein-journals.org

In this compound, the differing sizes of the methyl, ethyl, and isopropyl groups would lead to complex conformational preferences and distinct rotational barriers for each group. The larger isopropyl and ethyl groups would experience greater steric hindrance than the methyl group, resulting in higher rotational barriers. The most stable conformations would be those that minimize the repulsive interactions between the alkyl groups.

| Alkyl Group | Typical Rotational Barrier (kcal/mol) | Notes |

|---|---|---|

| Methyl (in Toluene) | ~0.014 | Very low barrier, essentially free rotation at room temperature. |

| Ethyl (in Ethylbenzene) | ~1.2 - 2.0 | Rotation is hindered, with a preference for the ethyl group to be perpendicular (orthogonal) to the plane of the benzene ring. |

| Isopropyl (in Cumene) | ~2.1 | Slightly higher barrier than ethyl due to increased steric bulk. |

Note: Values are for monosubstituted benzenes and serve as an approximation for the behavior of individual groups on this compound. Actual barriers in the target molecule would be influenced by interactions between the adjacent alkyl groups.

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformational preferences. MD simulations are particularly well-suited to studying these effects by explicitly including solvent molecules (like water, ethanol, or hexane) in the simulation box.

A polar solvent might stabilize a conformer with a larger dipole moment, whereas a nonpolar solvent would favor conformations that minimize the exposed polar surface area. For this compound, which is a nonpolar molecule, the conformational preferences are not expected to change dramatically between different nonpolar solvents. However, in a polar solvent, subtle shifts in the equilibrium between different rotational isomers of the ethyl and isopropyl groups might occur due to minor differences in their shape and surface accessibility. MD simulations can quantify these shifts by calculating the free energy landscape of the molecule in different solvent environments.

Density Functional Theory (DFT) Applications for this compound Reactivity Prediction

Density Functional Theory (DFT) is a highly versatile and widely used computational method that balances accuracy with computational cost, making it ideal for predicting the reactivity of organic molecules. irjweb.com DFT calculates the total energy of a system based on its electron density, which can then be used to derive numerous properties related to chemical reactivity.

DFT is the primary method for calculating the HOMO and LUMO energies and the resulting MEP maps discussed previously. The HOMO-LUMO gap derived from DFT calculations provides a quantitative measure of chemical reactivity, while the MEP map identifies the most likely sites for electrophilic and nucleophilic attack. irjweb.com For this compound, DFT would confirm the benzene ring as the nucleophilic center, susceptible to electrophilic substitution.

Furthermore, DFT can be used to model the transition states of potential reactions. By calculating the energy of these high-energy intermediates, chemists can determine the activation energy for a reaction, and thus predict its rate. For example, DFT could be used to predict the regioselectivity of reactions like nitration or halogenation on the aromatic ring, although in the 1,3,5-trisubstituted pattern, the remaining ring positions (2, 4, 6) are electronically similar. More relevantly, it could predict the relative reactivity of the different C-H bonds on the ethyl and isopropyl side chains towards radical abstraction, identifying the most likely site for oxidation or free-radical substitution.

Reaction Pathway Elucidation and Energy Profiles

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the pathways of chemical reactions and determining their energy profiles. For a molecule like this compound, several types of reactions can be computationally modeled, including electrophilic aromatic substitution, oxidation of the alkyl side chains, and thermal cracking.

The elucidation of a reaction pathway involves identifying the structures of reactants, transition states, intermediates, and products. The energy of each of these species is calculated, allowing for the construction of a reaction energy profile. This profile provides crucial information about the thermodynamics and kinetics of the reaction, such as the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

For instance, in the case of electrophilic aromatic substitution on this compound, computational studies can predict the preferred position of attack by an electrophile. The ethyl, methyl, and isopropyl groups are all activating and ortho-, para-directing. A computational model would likely show that the formation of the sigma complex (a carbocation intermediate) is most favorable when the electrophile adds to the positions ortho or para to the activating groups. The energy profile would reveal the relative activation energies for attack at different positions on the benzene ring.

Similarly, the energy profiles for the cracking of the alkyl side chains can be modeled. Such studies on other alkylaromatics have shown that the cleavage of the C-C bond is a key step, and the stability of the resulting carbocation intermediates plays a significant role in determining the reaction pathway. researchgate.net

Table 1: Illustrative Energy Profile Data for a Hypothetical Electrophilic Nitration of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + NO₂⁺) | 0 |

| Transition State (ortho-attack) | +15 |

| Sigma Complex (ortho-attack) | +5 |

| Transition State (meta-attack) | +25 |

| Sigma Complex (meta-attack) | +20 |

| Product (ortho-nitro-1-ethyl-3-methyl-5-(propan-2-yl)benzene) | -10 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that can be obtained from computational studies.

Catalytic Mechanism Modeling Involving this compound

Computational modeling is also crucial for understanding the mechanisms of catalyzed reactions involving this compound. For example, in industrial processes, alkylated benzenes are often synthesized or transformed using solid acid catalysts like zeolites.

Computational studies can model the interaction of the reactant molecule with the active sites of the catalyst. In the case of zeolites, these are typically Brønsted acid sites. The model can show how the molecule adsorbs onto the catalyst surface and how the catalyst facilitates the reaction by lowering the activation energy. For the alkylation of benzene to form compounds like this compound, computational models have elucidated both stepwise and concerted mechanisms. rsc.org The stepwise mechanism involves the formation of a carbocation intermediate, while the concerted mechanism involves a single transition state.

Furthermore, these models can help in understanding catalyst deactivation. For instance, the formation of coke, which can block the active sites of the catalyst, can be modeled to predict the conditions under which it is likely to occur. Studies have shown that the structure of the zeolite framework can significantly influence the reactivity and the deactivation process. rsc.orgrsc.org

Computational Mechanistic Elucidation of this compound Transformations

Beyond predicting reaction pathways and modeling catalytic processes, computational chemistry can provide a detailed mechanistic elucidation of various transformations of this compound. This involves a deep dive into the electronic structure changes that occur during a reaction.

For example, in a free-radical chain reaction involving the side chains of this compound, computational methods can be used to study the initiation, propagation, and termination steps. The stability of the different possible radical intermediates (benzylic radicals) can be calculated to predict the major products of such reactions.

Computational studies can also elucidate the mechanism of more complex reactions, such as those involving transition metal catalysts. virginia.edu These models can help in understanding the role of the metal center and the ligands in the catalytic cycle.

Theoretical Basis for Structure-Reactivity Relationships in this compound Analogs

The principles of physical organic chemistry, often quantified and rationalized through computational methods, form the theoretical basis for understanding structure-reactivity relationships. For this compound and its analogs, these relationships are primarily governed by the electronic and steric effects of the substituents on the benzene ring.

The ethyl, methyl, and isopropyl groups are all electron-donating groups through an inductive effect and hyperconjugation. youtube.com This increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. Quantitative Structure-Activity Relationship (QSAR) models, which are often developed using computational descriptors, can be used to predict the reactivity of a series of related compounds. researchgate.netnih.gov

The steric bulk of the substituents also plays a crucial role. While the electronic effects of the alkyl groups activate the ring, their size can hinder the approach of a reagent to the positions ortho to them. This steric hindrance can influence the regioselectivity of a reaction, favoring attack at the less hindered positions.

Computational chemistry allows for the calculation of various molecular descriptors that can be correlated with reactivity. These include properties like the energy of the highest occupied molecular orbital (HOMO), which is related to the molecule's ability to donate electrons, and atomic charges, which can indicate the most likely sites of electrophilic or nucleophilic attack.

Table 2: Relative Reactivity of Alkylbenzenes in Electrophilic Aromatic Substitution

| Compound | Relative Rate of Nitration |

| Benzene | 1 |

| Toluene (B28343) | 24 |

| Ethylbenzene | ~25 |

| Isopropylbenzene (Cumene) | ~20 |

| tert-Butylbenzene (B1681246) | 16 |

Note: The data in this table is based on general experimental observations and serves to illustrate the structure-reactivity trend. The reactivity of this compound is expected to be high due to the presence of multiple activating groups.

Advanced Analytical Methodologies for the Characterization and Detection of 1 Ethyl 3 Methyl 5 Propan 2 Yl Benzene

Chromatographic Separation Methodologies for 1-Ethyl-3-methyl-5-(propan-2-yl)benzene

Chromatography is a fundamental technique for separating this compound from other components in a sample matrix. The choice of chromatographic method depends on the sample's complexity, the required resolution, and the analytical objective. Gas chromatography, high-performance liquid chromatography, and supercritical fluid chromatography are the primary techniques employed for the separation of this and related alkylbenzenes.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. jmchemsci.comjmchemsci.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification and structural information based on the mass-to-charge ratio of the ionized molecules and their fragments. nih.govscholaris.ca

Method development for the analysis of this compound typically involves the optimization of several key parameters to achieve good resolution and sensitivity. A non-polar or medium-polarity capillary column is generally preferred for the separation of alkylbenzenes. researchgate.net The temperature program of the GC oven is critical and is usually started at a lower temperature and gradually increased to elute compounds with different boiling points. The injector temperature is set high enough to ensure rapid vaporization of the sample without causing thermal degradation. Helium is commonly used as the carrier gas due to its inertness and efficiency. shimadzu.com

For detection, the mass spectrometer can be operated in either full scan mode to obtain a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis by monitoring specific characteristic ions of the target analyte. scholaris.ca

Table 1: Typical GC-MS Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition |

| GC System | Gas Chromatograph with Mass Selective Detector |

| Column | Fused silica (B1680970) capillary column (e.g., VF-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0-1.5 mL/min) |

| Injector Temperature | 250 - 280 °C |

| Injection Mode | Split or Splitless, depending on concentration |

| Oven Temperature Program | Initial: 50 °C (hold for 2 min), Ramp: 5-10 °C/min to 280 °C (hold for 5 min) |

| MS Ion Source Temp. | 230 - 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-400 amu (Full Scan) or specific ions for SIM |

High-performance liquid chromatography (HPLC) is another valuable technique for the separation of aromatic hydrocarbons, including this compound, especially when dealing with less volatile or thermally labile compounds. bme.hu Reversed-phase HPLC is the most common mode used for this purpose. bme.hutandfonline.com

In reversed-phase HPLC, the stationary phase is non-polar (hydrophobic), typically a silica-based support chemically bonded with C18 (octadecyl) or C8 (octyl) alkyl chains. bme.hu The mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. bme.hu The separation principle is based on the hydrophobic interactions between the analyte and the stationary phase. More hydrophobic compounds, like this compound, will have a stronger affinity for the non-polar stationary phase and will therefore be retained longer on the column, resulting in a later elution time.

The composition of the mobile phase is a critical parameter for optimizing the separation. By adjusting the ratio of the organic solvent to water, the elution strength of the mobile phase can be controlled to achieve the desired separation of the components in a mixture. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition over time) can be employed. tandfonline.com Detection is typically performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. tandfonline.com

Table 2: General HPLC Parameters for Alkylbenzene Separation

| Parameter | Typical Value/Condition |

| HPLC System | High-Performance Liquid Chromatograph with UV Detector |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 - 20 µL |

| Detection | UV at 254 nm |

Supercritical fluid chromatography (SFC) is a hybrid of gas and liquid chromatography that utilizes a supercritical fluid as the mobile phase. edpsciences.org Carbon dioxide is the most commonly used mobile phase due to its low critical temperature (31 °C) and pressure (7.3 MPa), as well as its non-toxic and non-flammable nature. edpsciences.org SFC offers several advantages, including faster analysis and reduced solvent consumption compared to HPLC. researchgate.net

SFC is particularly well-suited for the separation of non-volatile or thermally labile compounds and is also effective for the separation of isomers. nih.gov For the analysis of aromatic hydrocarbons, SFC is often performed on packed columns similar to those used in HPLC. acs.org The elution strength of the supercritical CO2 mobile phase can be modified by adding a small amount of an organic solvent, such as methanol, which is referred to as a modifier. acs.org

The separation in SFC is influenced by a combination of analyte volatility and its interaction with the stationary phase. By controlling the pressure, temperature, and modifier concentration, the density and solvating power of the supercritical fluid can be precisely tuned to achieve optimal separation of complex mixtures of alkylbenzenes, including positional isomers.

Advanced Spectroscopic Techniques for Structural Elucidation Methodologies of this compound

Spectroscopic techniques are indispensable for the definitive structural elucidation of organic molecules. For this compound, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) provide detailed information about the molecular structure and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the alkyl substituents. The three aromatic protons will appear as singlets or closely spaced multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The ethyl group will exhibit a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons and a triplet for the methyl (-CH₃) protons. The methyl group attached directly to the benzene ring will appear as a singlet. The isopropyl group will show a septet for the methine (-CH-) proton coupled to the six methyl protons, and a doublet for the two equivalent methyl (-CH₃) groups.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region (typically δ 120-150 ppm), with the substituted carbons appearing at a lower field than the unsubstituted ones. The alkyl carbons will appear in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | ¹H NMR Predicted Shift (ppm) | ¹H NMR Predicted Multiplicity | ¹³C NMR Predicted Shift (ppm) |

| Aromatic-H | ~ 6.8 - 7.2 | s | - |

| Aromatic-C | - | - | ~ 120 - 128 |

| Aromatic-C (substituted) | - | - | ~ 138 - 148 |

| -CH₂- (Ethyl) | ~ 2.6 | q | ~ 29 |

| -CH₃ (Ethyl) | ~ 1.2 | t | ~ 15 |

| -CH₃ (Methyl) | ~ 2.3 | s | ~ 21 |

| -CH- (Isopropyl) | ~ 2.9 | sept | ~ 34 |

| -CH₃ (Isopropyl) | ~ 1.25 | d | ~ 24 |

Note: Predicted values are based on standard NMR principles and data for similar substituted benzenes. Actual values may vary depending on the solvent and experimental conditions. pitt.eduucsd.edu

Mass spectrometry, particularly when coupled with electron ionization (EI), provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. whitman.edu For this compound (molecular weight: 162.28 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 162. chemspider.comnih.gov

The fragmentation of alkylbenzenes is characterized by cleavage of the C-C bonds in the alkyl side chains, particularly at the benzylic position, which leads to the formation of stable carbocations. jove.com A major fragmentation pathway involves the loss of an alkyl radical to form a resonance-stabilized tropylium-like ion.

For this compound, key fragmentation pathways would include:

Loss of a methyl radical (-CH₃, 15 Da): This can occur from either the ethyl or the isopropyl group, leading to a fragment ion at m/z 147. This is often a significant peak due to the formation of a stable secondary benzylic carbocation.

Loss of an ethyl radical (-C₂H₅, 29 Da): Cleavage of the ethyl group would result in a fragment ion at m/z 133.

Loss of a propyl radical (-C₃H₇, 43 Da): Loss of the isopropyl group would lead to a fragment ion at m/z 119.

The relative abundance of these fragment ions depends on the stability of the resulting carbocation and the neutral radical lost. The base peak in the spectrum is often the most stable fragment ion formed. Further fragmentation of these primary ions can also occur, leading to smaller characteristic ions.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 162 | [C₁₂H₁₈]⁺˙ | (Molecular Ion) |

| 147 | [C₁₁H₁₅]⁺ | CH₃˙ |

| 133 | [C₁₀H₁₃]⁺ | C₂H₅˙ |

| 119 | [C₉H₁₁]⁺ | C₃H₇˙ |

| 91 | [C₇H₇]⁺ | C₅H₁₁˙ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the functional group characterization of molecules like this compound. These methods probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. nih.gov Consequently, the resulting spectra provide a unique "fingerprint" of the molecule's structure. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum is characterized by several key absorption bands that confirm the presence of its specific structural features.

C-H Stretching Vibrations: The aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. The aliphatic C-H stretches from the ethyl, methyl, and isopropyl substituents are observed just below 3000 cm⁻¹. The presence of both regions is a clear indicator of an alkyl-substituted aromatic compound.

Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,3,5-trisubstitution) influences the precise position and pattern of these bands.

C-H Bending Vibrations: Out-of-plane (OOP) C-H bending vibrations are particularly diagnostic for the substitution pattern on a benzene ring. For a 1,3,5-trisubstituted benzene, strong absorption bands are expected in the 810-900 cm⁻¹ region. In-plane bending vibrations occur between 1000 and 1300 cm⁻¹.

Alkyl Group Bending: The methyl (-CH₃) and ethyl (-CH₂CH₃) groups exhibit characteristic bending (scissoring, wagging, twisting) vibrations, typically around 1460 cm⁻¹ and 1375 cm⁻¹. The isopropyl group will also contribute distinct bending vibrations.

The table below summarizes the expected IR absorption regions for the key functional groups in this compound, based on general data for alkylbenzenes. nih.govdlr.de

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (sp³) | Stretching | 2850 - 3000 |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Alkyl C-H | Bending | 1375 - 1465 |

| Aromatic C-H (1,3,5-trisubstituted) | Out-of-Plane Bending | 810 - 900 |

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser source). nih.gov While IR absorption is dependent on a change in the dipole moment during a vibration, a Raman signal is generated when there is a change in the polarizability of the molecule's electron cloud. nih.gov For aromatic compounds, Raman spectroscopy is particularly sensitive to vibrations of the carbon skeleton.

Key Raman signals for this compound include:

A strong band corresponding to the symmetric "ring breathing" mode of the substituted benzene ring, which is often weak or absent in the IR spectrum.

Strong signals for the aromatic C=C stretching modes.

Signals corresponding to the C-C stretching of the alkyl substituents and their attachment to the ring.

Non-resonant Raman studies on alkylbenzenes have shown that low-frequency bending and torsion modes can exhibit remarkably enhanced intensities due to stereo-specific σ–π interactions between the alkyl chain and the benzene ring. envstd.com This makes Raman spectroscopy useful for detailed conformational analysis.

UV-Vis Spectroscopy in Aromatic Compound Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. longdom.org For aromatic compounds like this compound, the primary chromophore is the benzene ring. The π-electrons within the ring are excited from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals.

The UV spectrum of benzene itself shows a strong absorption band around 204 nm (the E₂-band) and a weaker, broad band with fine structure around 254 nm (the B-band). nih.gov When alkyl groups are attached to the benzene ring, they cause a slight red shift (bathochromic shift) of these absorption bands to longer wavelengths and can lead to a hyperchromic effect (an increase in absorption intensity). This is due to the electron-donating nature of alkyl groups, which slightly destabilizes the ground state and stabilizes the excited state, reducing the energy gap for the π → π* transition.

For this compound, the UV spectrum is expected to be similar to that of other polysubstituted alkylbenzenes, showing a characteristic absorption maximum in the range of 260-280 nm. While UV-Vis spectroscopy is generally not sufficient on its own to differentiate between isomers due to the broadness of the absorption bands, it is a valuable and straightforward technique for confirming the presence of the aromatic chromophore and for quantitative analysis in solutions where the compound is the primary absorbing species. longdom.orgsemanticscholar.org A reference spectrum for the closely related compound 1-ethyl-3-methylbenzene from the NIST database shows absorption maxima around 263 nm, 268 nm, and 272 nm. researchgate.net

Hyphenated Techniques in the Analysis of Complex Mixtures Containing this compound

Alkylbenzenes are frequently components of highly complex matrices such as crude oil, gasoline, or environmental samples. nih.gov To achieve the necessary resolution and identification certainty in these cases, hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable.

Two-Dimensional Gas Chromatography (GCxGC) Methodologies

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful separation technique that provides a significant increase in peak capacity and resolving power compared to conventional one-dimensional GC. researchgate.net This is crucial for separating isomeric alkylbenzenes from hundreds or thousands of other compounds in a single analysis. nih.govnih.gov

In a GCxGC system, the effluent from a primary, typically long, GC column is collected in discrete fractions by a modulator. researchgate.net These fractions are then rapidly re-injected onto a second, shorter column with a different stationary phase chemistry (orthogonal separation mechanism). researchgate.net The result is a two-dimensional chromatogram where compounds are separated based on two independent properties, typically volatility in the first dimension and polarity in the second. acs.org

For the analysis of complex hydrocarbon mixtures containing this compound, a common column setup is a nonpolar primary column and a semi-polar or polar secondary column. nih.gov This configuration separates compounds first by their boiling point and then by their polarity. Structurally related compounds, such as different classes of hydrocarbons (e.g., alkanes, cycloalkanes, aromatics), elute in distinct, ordered bands on the 2D plot, which greatly facilitates identification. acs.orgresearchgate.net When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC-TOFMS provides high-quality mass spectra for each separated peak, enabling positive identification.

The table below outlines a typical set of parameters for a GCxGC-TOFMS analysis of a complex hydrocarbon mixture.

| Parameter | Typical Setting |

|---|---|

| 1st Dimension Column | Nonpolar (e.g., 5% Phenyl Polysiloxane), 30-60 m length |

| 2nd Dimension Column | Polar (e.g., 50% Phenyl Polysiloxane or WAX), 1-2 m length |

| Modulation Period | 2 - 8 seconds |

| Detector | Time-of-Flight Mass Spectrometer (TOFMS) or Flame Ionization Detector (FID) |

| Data Output | 2D contour plot with retention times (¹tR, ²tR) and detector response |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

While GC-based methods are predominant for volatile hydrocarbons, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significant advantages for the trace analysis of less volatile or thermally sensitive compounds. semanticscholar.org Although this compound is amenable to GC, LC-MS/MS can be a powerful alternative, particularly for samples in aqueous matrices or when derivatization is employed to enhance ionization efficiency. nsf.gov

An LC-MS/MS system couples a liquid chromatograph for separation with two mass spectrometers in series. The first mass spectrometer (MS1) selects a specific precursor ion (e.g., the molecular ion of the target analyte). This ion is then passed into a collision cell where it is fragmented. The resulting product ions are then separated and detected by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, as it requires a compound to meet two mass spectrometric criteria (correct precursor ion and correct product ion) to be detected. semanticscholar.orgnih.gov

For aromatic compounds, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are often used as ionization sources, as they are effective for nonpolar to moderately polar compounds. nih.gov The high specificity of LC-MS/MS significantly reduces background noise and matrix interference, allowing for quantification at very low concentration levels, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range.

Chemometric Approaches in Data Interpretation for this compound Analysis

The advanced analytical techniques described above, particularly GCxGC-MS, generate vast and complex datasets. A single GCxGC chromatogram can contain thousands of peaks, and each peak is associated with a full mass spectrum. walshmedicalmedia.com Manually interpreting such data is impractical and prone to error. Chemometrics, the application of statistical and mathematical methods to chemical data, provides powerful tools to extract meaningful information from these complex datasets. researchgate.net

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique widely used for exploratory data analysis. nsf.govresearchgate.net It reduces the dimensionality of large datasets by transforming the original variables into a smaller set of new, uncorrelated variables called principal components (PCs). walshmedicalmedia.com The first few PCs capture the majority of the variance in the data. By plotting the sample scores on these PCs, it is possible to visualize groupings, trends, and outliers in the data that are not immediately obvious. nih.gov In the context of analyzing hydrocarbon mixtures containing this compound, PCA can be used to:

Classify samples based on their origin or source (e.g., distinguishing between different crude oils or fuel types). walshmedicalmedia.com

Identify the chemical components that are most responsible for the differences between sample groups.

Detect process variations or contamination events by observing shifts in sample clustering over time.

Multivariate Curve Resolution (MCR): MCR is another powerful chemometric technique used to deconvolve complex, overlapping signals from spectroscopic or chromatographic data. nih.gov It aims to resolve the data matrix into the pure response profiles (e.g., spectra or chromatograms) of the individual chemical components and their corresponding concentration profiles. This is particularly useful for resolving co-eluting peaks in chromatography or overlapping absorption bands in spectroscopy, improving the accuracy of both qualitative and quantitative analysis. rsc.org

By applying these chemometric methods, analysts can move beyond simple peak identification and perform more sophisticated data interpretation, such as source apportionment in environmental forensics, quality control in industrial processes, and detailed compositional fingerprinting. researchgate.net

Environmental Chemistry and Mechanistic Degradation Pathways of 1 Ethyl 3 Methyl 5 Propan 2 Yl Benzene

Photolytic Degradation Mechanisms of 1-Ethyl-3-methyl-5-(propan-2-yl)benzene

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. For aromatic hydrocarbons like this compound, this can occur through direct absorption of light or indirectly through reactions with photochemically generated reactive species.